2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide features a hybrid structure combining a 4-methoxyindole moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an isopropyl group. The indole core is a privileged scaffold in medicinal chemistry, known for interactions with biological targets such as kinases and GPCRs .
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-10(2)15-18-16(20-19-15)17-14(22)9-21-8-7-11-12(21)5-4-6-13(11)23-3/h4-8,10H,9H2,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
KONAHQSICWKUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through acylation or amidation reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituents on the indole, triazole, and aryl/heteroaryl groups. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with chloro or nitro groups in analogs like 11k or 6b, which may alter electronic properties and target binding .
- Heterocyclic Cores : Indole (target) vs. benzodiazolyl (9c) or naphthalene (6m) may influence π-π stacking and hydrophobic interactions .
- Backbone Variations : Thioacetamide (38) vs. acetamide (target) affects polarity and hydrogen-bonding capacity .
Physical and Spectroscopic Properties
Comparative data for melting points and spectroscopic features:
Analysis :
Implications for Target Compound :
- The isopropyl group may enhance blood-brain barrier penetration compared to polar substituents in 11k or 6m .
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative that incorporates both indole and triazole moieties. This article explores its biological activities, focusing on its pharmacological potential, including antimicrobial and antitubercular properties, supported by relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.44 g/mol |
| LogP | 3.9029 |
| Polar Surface Area | 35.061 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound's structure suggests potential for significant biological activity due to the presence of functional groups conducive to interacting with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to our compound. For instance:
- Fabrice et al. synthesized a series of 1,2,4-triazole-indole hybrids and found that certain derivatives exhibited potent antifungal activity against various Candida species, outperforming traditional antifungal agents like fluconazole .
- Tang et al. reported that triazolyl-pterostilbene derivatives showed significant antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 1.2 to 2.4 μg/mL , indicating strong potential for treating infections caused by resistant strains .
Antitubercular Activity
The antitubercular properties of triazole compounds have also been investigated extensively:
- Ramprasad et al. demonstrated that quinoline-triazole hybrids had notable antitubercular activity against Mycobacterium bovis, with MIC values as low as 31.5 μM for certain derivatives, suggesting structural modifications can enhance efficacy .
- In another study, novel triazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids were evaluated against Mycobacterium tuberculosis, revealing MIC values of 3.125 μg/mL , thus supporting the hypothesis that triazole-containing compounds can be effective against tuberculosis .
Case Studies and Research Findings
The following table summarizes key findings from various studies involving triazole derivatives:
| Study Reference | Compound Type | Biological Activity | MIC Value |
|---|---|---|---|
| Fabrice et al. | Triazole-Indole Hybrids | Antifungal | Comparable to voriconazole |
| Tang et al. | Triazolyl-Pterostilbene Derivatives | Antimicrobial | 1.2 - 2.4 μg/mL |
| Ramprasad et al. | Quinoline-Triazole Hybrids | Antitubercular | 31.5 μM |
| Raju et al. | Pyrrolo-Triazole Derivatives | Antimycobacterial | 0.78 μg/mL |
The biological activity of triazoles often stems from their ability to inhibit key enzymes involved in cell wall synthesis and other vital processes in pathogens:
- Triazoles typically disrupt the biosynthesis of ergosterol in fungi, a crucial component of fungal cell membranes.
- In the context of Mycobacterium tuberculosis, these compounds may interfere with mycolic acid synthesis or other metabolic pathways critical for bacterial survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
